molecular formula C18H19N5O5 B11396876 Methyl 4-(5-{[(2-{[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]amino}ethyl)amino]methyl}furan-2-yl)benzoate

Methyl 4-(5-{[(2-{[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]amino}ethyl)amino]methyl}furan-2-yl)benzoate

Cat. No.: B11396876
M. Wt: 385.4 g/mol
InChI Key: HHNWKOGYZKPQGQ-UHFFFAOYSA-N
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Description

METHYL 4-{5-[({2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-[({2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{5-[({2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

METHYL 4-{5-[({2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 4-{5-[({2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{5-[({2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C18H19N5O5

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 4-[5-[[2-[(4-amino-1,2,5-oxadiazole-3-carbonyl)amino]ethylamino]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C18H19N5O5/c1-26-18(25)12-4-2-11(3-5-12)14-7-6-13(27-14)10-20-8-9-21-17(24)15-16(19)23-28-22-15/h2-7,20H,8-10H2,1H3,(H2,19,23)(H,21,24)

InChI Key

HHNWKOGYZKPQGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N

Origin of Product

United States

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